1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one is a chemical compound with the molecular formula C₃₃H₄₈O . This compound is characterized by its complex structure, which includes a fluorenyl group attached to a nonanone chain. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one involves several steps, typically starting with the preparation of the fluorenyl group. The synthetic route often includes:
Alkylation: Introduction of the butylheptyl group to the fluorenyl core.
Ketone Formation: Attachment of the nonanone chain through a series of reactions, including Friedel-Crafts acylation.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one exerts its effects involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic systems, while the nonanone chain can participate in hydrogen bonding and hydrophobic interactions. These interactions influence various biochemical pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one can be compared with other fluorenyl ketones and nonanone derivatives. Similar compounds include:
- 1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]octan-1-one
- 1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]decan-1-one
These compounds share structural similarities but differ in the length of the alkyl chain, which can influence their chemical properties and applications .
Eigenschaften
CAS-Nummer |
61314-23-6 |
---|---|
Molekularformel |
C33H48O |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
1-[7-(3-butylheptyl)-9H-fluoren-2-yl]nonan-1-one |
InChI |
InChI=1S/C33H48O/c1-4-7-10-11-12-13-16-33(34)28-20-22-32-30(24-28)25-29-23-27(19-21-31(29)32)18-17-26(14-8-5-2)15-9-6-3/h19-24,26H,4-18,25H2,1-3H3 |
InChI-Schlüssel |
MSSJLYSBDIYPRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCC(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.